molecular formula C12H11N3O2 B2595347 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide CAS No. 304870-60-8

4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide

Cat. No.: B2595347
CAS No.: 304870-60-8
M. Wt: 229.239
InChI Key: YSJIJNJRJOXILV-UHFFFAOYSA-N
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Description

4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide is a heterocyclic compound that features a triazole ring fused with a benzene ring

Mechanism of Action

Target of Action

Similar compounds have been shown to have neuroprotective and anti-inflammatory properties , suggesting that this compound may also target neuronal cells and inflammatory pathways.

Mode of Action

Similar compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that this compound may affect similar pathways.

Result of Action

Similar compounds have been shown to have promising neuroprotective and anti-inflammatory properties , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or carboxyl groups, while reduction may produce alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .

Scientific Research Applications

4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole: Lacks the 1-oxide group, which may affect its reactivity and biological activity.

    2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole:

Uniqueness

4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide is unique due to the presence of both the oxo and 1-oxide groups, which confer distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-oxido-2-phenyl-6,7-dihydro-5H-benzotriazol-1-ium-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11-8-4-7-10-12(11)13-14(15(10)17)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJIJNJRJOXILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=[N+](N(N=C2C(=O)C1)C3=CC=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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